5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione
CAS No.:
Cat. No.: VC16050935
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O3 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 3,6-dimethyl-11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6,14-tetraene-10,12-dione |
| Standard InChI | InChI=1S/C16H14O3/c1-7-3-4-8(2)12-10-6-5-9(11(7)12)13-14(10)16(18)19-15(13)17/h3-6,9-10,13-14H,1-2H3 |
| Standard InChI Key | RGVJSMKRCNBIRS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3C=CC(C2=C(C=C1)C)C4C3C(=O)OC4=O |
Introduction
Structural Features:
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The compound contains a naphthofuran backbone with two methyl groups at positions 5 and 8.
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It includes a fused bicyclic system with a lactone functionality (cyclic ester) at positions 1 and 3.
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The molecule exhibits a rigid polycyclic framework with potential for stereochemical complexity.
Synthesis
The synthesis of such polycyclic lactones typically involves cyclization reactions of precursors containing ketone and alkene functionalities. While no direct synthesis pathway for this specific compound is available in the provided data, similar compounds can be synthesized using the following general approaches:
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Cyclization of Precursors:
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Starting materials such as substituted naphthoquinones or furan derivatives can undergo intramolecular cyclization under acidic or basic conditions.
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Oxidative or reductive conditions may be applied to form the lactone ring.
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Reagents and Conditions:
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Common reagents include strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
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Solvents such as dichloromethane or ethanol are often used depending on the reaction mechanism.
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Applications and Significance
Polycyclic lactones like this compound are often studied for their biological activities and synthetic versatility:
Biological Activity:
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Compounds with similar structures have shown antimicrobial, anticancer, and anti-inflammatory properties.
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The presence of a lactone ring is known to enhance biological interactions due to its electrophilic nature.
Synthetic Applications:
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This compound could serve as an intermediate in the synthesis of more complex molecules.
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Its rigid framework makes it a candidate for materials science applications such as organic semiconductors or dyes.
Research Potential:
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The unique structure of this molecule makes it an interesting subject for computational modeling and crystallographic studies.
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Further exploration may reveal new reactivity patterns or catalytic properties.
Research Gaps and Future Directions
Despite its potential applications, detailed studies on 5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione remain limited. Future research should focus on:
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Developing efficient synthetic routes with high yields.
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Investigating its biological activity through in vitro and in vivo assays.
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Exploring its use as a building block for advanced organic materials.
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